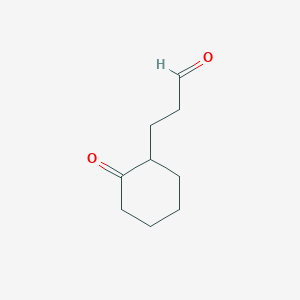
3-(2-Oxocyclohexyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Oxocyclohexyl)propanal is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Physical Properties
- Molecular Weight : 158.21 g/mol
- Boiling Point : Approximately 230 °C
- Solubility : Soluble in organic solvents like ethanol and ether.
Organic Synthesis
3-(2-Oxocyclohexyl)propanal serves as a versatile intermediate in organic synthesis. Its reactivity allows it to form various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals.
Table 1: Synthetic Applications
| Application Type | Description |
|---|---|
| Pharmaceutical Intermediates | Used in the synthesis of bioactive compounds |
| Agrochemical Development | Potential precursor for herbicides and pesticides |
| Material Science | Used in polymerization processes for novel materials |
Research indicates that compounds related to this compound exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of this compound can influence cellular mechanisms, making them candidates for drug development.
Case Study: Antimicrobial Properties
A study published in the Journal of Chemical Research highlighted the antimicrobial efficacy of several derivatives of this compound against various bacterial strains. The findings suggest potential applications in developing new antimicrobial agents .
Catalysis
The compound has been investigated for its role as a catalyst in various organic reactions. Its ability to stabilize transition states makes it a candidate for enhancing reaction rates and selectivity.
Table 2: Catalytic Applications
| Reaction Type | Role of this compound |
|---|---|
| Aldol Reactions | Acts as a catalyst or reactant in aldol condensations |
| Michael Additions | Facilitates Michael addition reactions with enones |
Analyse Des Réactions Chimiques
Aldol Condensation
Mechanism :
3-(2-Oxocyclohexyl)propanal undergoes aldol condensation with other aldehydes or ketones, forming β-hydroxy ketones or aldehydes. The aldehyde group acts as the nucleophile, attacking the carbonyl carbon of another carbonyl compound, followed by dehydration to yield α,β-unsaturated carbonyl compounds.
Key Features :
-
Conditions : Typically performed under basic or acidic catalysis.
-
Applications : Used to synthesize complex molecules, including precursors for pharmaceuticals and agrochemicals.
-
Selectivity : The cyclohexyl ketone group may influence regioselectivity or stereoselectivity due to steric effects.
Photochemical α-Alkylation
Mechanism :
This reaction involves stereoselective α-alkylation of aldehydes using a photochemical approach. The aldehyde group undergoes single-electron transfer (SET) with a bromomalonate (e.g., 2c ) under light (λ = 365 nm), generating a radical intermediate (IVc ). The enamine catalyst (A ) traps the radical, forming a new stereogenic center via a self-propagating chain mechanism .
Key Features :
-
Conditions :
-
Stereoselectivity : High enantiomeric excess (ee) achieved due to the chiral enamine catalyst’s influence on radical addition .
-
Mechanistic Pathways :
Table 1: Aldol Condensation
| Parameter | Details |
|---|---|
| Reactant Role | Aldehyde (electrophilic partner) |
| Typical Catalysts | Basic (e.g., hydroxide) or acidic (e.g., HCl) |
| Product Type | α,β-Unsaturated ketones/aldehydes |
| Key Application | Precursor for pharmaceuticals and agrochemicals |
Table 2: Photochemical α-Alkylation
| Parameter | Details |
|---|---|
| Initiation Step | SET generates radicals from bromomalonate (2c ) |
| Key Intermediate | Radical IVc (electron-deficient) |
| Stereoselectivity | High ee due to enamine catalyst (A ) |
| Quantum Yield | Measured for initiation steps; chain propagation enhances efficiency |
Propriétés
Numéro CAS |
2568-20-9 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-(2-oxocyclohexyl)propanal |
InChI |
InChI=1S/C9H14O2/c10-7-3-5-8-4-1-2-6-9(8)11/h7-8H,1-6H2 |
Clé InChI |
LCQPKXSKRXVVMA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)CCC=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













